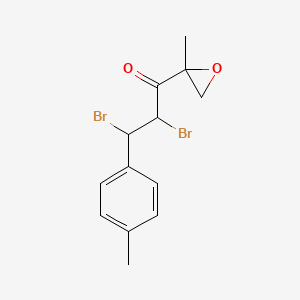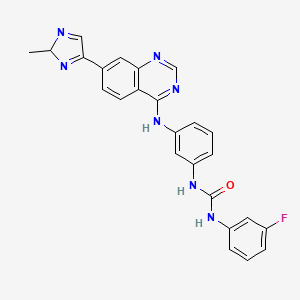
4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a hydroxyl group at the second position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Hydroxylation: The hydroxyl group at the second position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Amidation: The final step involves the formation of the amide bond between the benzamide derivative and pyridin-2-ylmethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-bromo-2-oxo-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
Substitution: Formation of 4-azido-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
科学研究应用
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the bromine atom at the fourth position.
4-Bromo-N-(pyridin-2-ylmethyl)benzamide: Lacks the hydroxyl group at the second position.
4-Bromo-2-hydroxy-N-(pyridin-3-ylmethyl)benzamide: The pyridinyl group is attached at the third position instead of the second position.
Uniqueness
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C13H11BrN2O2 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC 名称 |
4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-4-5-11(12(17)7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
InChI 键 |
XIYBREOCDJTZFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)


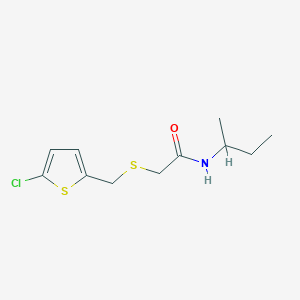
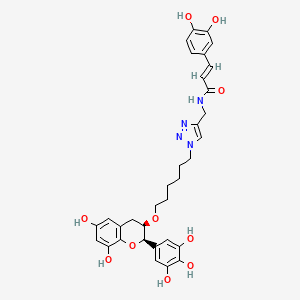
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
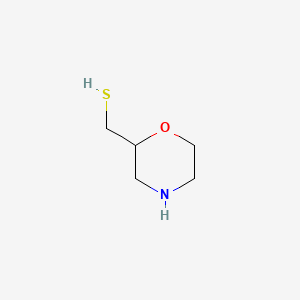

![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)


